ethyl 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Overview
Description
Ethyl 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate is a chemical compound with the CAS Number: 1234616-15-9 . It has a molecular weight of 224.65 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula: C10H9CLN2O2 . More detailed structural information can be found in the 2D Mol file or the computed 3D SD file .Chemical Reactions Analysis
While specific chemical reactions involving ethyl 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate are not available, related compounds have shown potent activities against FGFR1, 2, and 3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 224.65 . It is stored at room temperature . More detailed physical and chemical properties may be available from the supplier .Scientific Research Applications
Chemical Reactions and Syntheses
- Ethyl 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate is involved in a variety of chemical reactions. For instance, it reacts with O-nucleophiles to yield 4-(phenoxymethyl)- and 4-(methoxymethyl)pyridine-3-carboxylates, and with N-nucleophiles to provide ethyl 6-alkyl(phenyl)-2-methyl-4-[(dimethylamino)methyl]pyridine-3-carboxylates and trisubstituted 1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-ones (Gadzhili et al., 2015).
- Synthesis of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate has been documented. One of the compounds synthesized showed antibacterial activity in vitro (Toja et al., 1986).
- The compound is also used in the synthesis of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate and ethyl (2Z)-(4-cyano-5-oxopyrrolidin-2-ylidene)ethanoate, leveraging reactions involving triethylamine (Dawadi & Lugtenburg, 2011).
Pharmaceutical Research
- Ethyl 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate contributes to the synthesis of pharmaceutical compounds. For example, it is a precursor in the synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation with pyrazole-5-amine derivatives and activated carbonyl groups. This process is valuable for preparing new N-fused heterocycle products (Ghaedi et al., 2015).
Antioxidant Activity Studies
- Research also includes studies on antioxidant activity. For instance, novel compounds synthesized from ethyl 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate have been compared to ascorbic acid for their antioxidant capabilities (Zaki et al., 2017).
Safety And Hazards
properties
IUPAC Name |
ethyl 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-3-16-11(15)9-5-7-8(14-9)4-6(2)13-10(7)12/h4-5,14H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSGMPHBDQEYAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=C(N=C2Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.